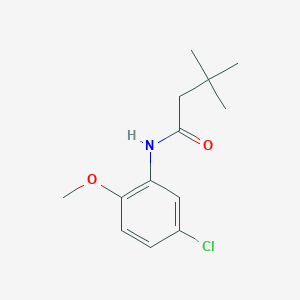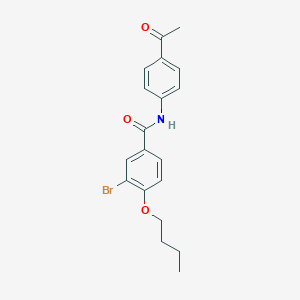
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that has been used to treat various mental disorders such as depression, obsessive-compulsive disorder, and panic disorder. Clomipramine is a potent inhibitor of the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions. By inhibiting the reuptake of these neurotransmitters, N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide increases their levels in the brain, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety. N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its therapeutic potential in treating various mental disorders. N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide's mechanism of action is well understood, which makes it a useful tool for studying the role of serotonin and norepinephrine in regulating mood and anxiety. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has several side effects, such as dry mouth, blurred vision, and constipation, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide. One direction is to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide for treating other mental disorders, such as post-traumatic stress disorder and social anxiety disorder. Another direction is to study the long-term effects of N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide on the brain and behavior, as well as its potential for abuse and addiction. Additionally, research could focus on developing new drugs that target the same neurotransmitter systems as N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide but with fewer side effects.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process that involves the condensation of 5-chloro-2-methoxybenzaldehyde with 3,3-dimethylbutyraldehyde, followed by reduction and cyclization reactions. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has been extensively studied for its therapeutic potential in treating various mental disorders. It has been shown to be effective in reducing symptoms of depression and anxiety, as well as obsessive-compulsive disorder. N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)8-12(16)15-10-7-9(14)5-6-11(10)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
OJJJXCDAZSBXAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)


